3-(4-(tert-butyl)phenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate
CAS No.: 315714-94-4
Cat. No.: VC21411324
Molecular Formula: C25H19F3O5S
Molecular Weight: 488.5g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 315714-94-4 |
---|---|
Molecular Formula | C25H19F3O5S |
Molecular Weight | 488.5g/mol |
IUPAC Name | [3-(4-tert-butylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate |
Standard InChI | InChI=1S/C25H19F3O5S/c1-24(2,3)14-6-8-15(9-7-14)31-21-20(29)17-11-10-16(32-23(30)19-5-4-12-34-19)13-18(17)33-22(21)25(26,27)28/h4-13H,1-3H3 |
Standard InChI Key | JJUPJCOANRJPAI-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F |
Introduction
Chemical Identity and Basic Properties
3-(4-(tert-butyl)phenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a structurally complex organic compound with several functional groups contributing to its chemical behavior. The compound is officially registered with CAS number 315714-94-4 and has a molecular formula of C25H19F3O5S, confirming its composition of carbon, hydrogen, fluorine, oxygen, and sulfur atoms. The molecular weight of this compound is 488.5 g/mol, placing it in the medium-sized molecule category among organic compounds. The substance represents an interesting class of chromen derivatives with multiple substituents that potentially influence its reactivity and applications.
Chemical Identifiers
The compound can be identified through various standardized chemical notation systems as presented in the following table:
Identifier Type | Value |
---|---|
CAS Number | 315714-94-4 |
IUPAC Name | [3-(4-tert-butylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate |
Molecular Formula | C25H19F3O5S |
PubChem Compound ID | 1591087 |
VCID | VC21411324 |
Standard InChIKey | JJUPJCOANRJPAI-UHFFFAOYSA-N |
Structural Features and Molecular Characteristics
Core Structural Elements
The compound contains several key structural components that define its chemical nature:
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A chromone (4H-chromen-4-one) core structure, which is a benzopyran derivative with a ketone group
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A trifluoromethyl group at position 2 of the chromone ring
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A 4-tert-butylphenoxy substituent at position 3
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A thiophene-2-carboxylate ester group at position 7
The complex arrangement of these functional groups creates a unique molecular architecture with multiple potential sites for chemical interactions. The presence of the chromone core is particularly significant as this structure appears in many biologically active compounds, including flavonoids and isoflavonoids found in natural products.
Molecular Representation
The compound's structure can be represented through various standardized notations:
Representation | Value |
---|---|
SMILES | CC(C)(C)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F |
Standard InChI | InChI=1S/C25H19F3O5S/c1-24(2,3)14-6-8-15(9-7-14)31-21-20(29)17-11-10-16(32-23(30)19-5-4-12-34-19)13-18(17)33-22(21)25(26,27)28/h4-13H,1-3H3 |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F |
These representations encode the complete structural information of the compound in a machine-readable format that can be used for computational chemistry, database searches, and structure-property relationship studies . The SMILES notation particularly highlights the connectivity between different functional groups and the positioning of substituents within the molecule.
Physical and Chemical Properties
Physical Characteristics
The compound 3-(4-(tert-butyl)phenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate exhibits specific physical properties that influence its behavior in various chemical environments:
Property | Value | Method |
---|---|---|
Molecular Weight | 488.5 g/mol | Calculated from molecular formula |
Density | 1.375±0.06 g/cm³ | Predicted |
Boiling Point | 521.3±50.0 °C | Predicted |
The relatively high molecular weight of 488.5 g/mol indicates that the compound is a medium to large-sized organic molecule. The predicted density of 1.375±0.06 g/cm³ suggests it is denser than water, which is common for compounds containing aromatic rings and heteroatoms . The high predicted boiling point of 521.3±50.0 °C indicates strong intermolecular forces, likely due to the presence of multiple aromatic rings and polar functional groups that can engage in intermolecular interactions .
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